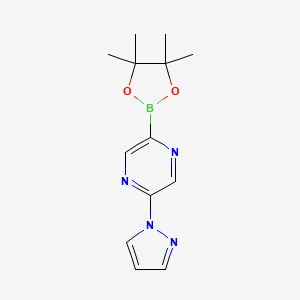
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde is a complex organic compound with a molecular formula of C21H27N3O2 This compound is notable for its unique structure, which includes a carbazole core substituted with a piperazine moiety and two aldehyde groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde typically involves multiple steps. One common method starts with the preparation of the carbazole core, followed by the introduction of the piperazine moiety and the aldehyde groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step usually involves the oxidation of the intermediate compound to introduce the aldehyde groups using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups attached to the piperazine moiety.
科学的研究の応用
Chemistry
In chemistry, 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a fluorescent probe due to the carbazole core’s ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. The piperazine moiety is a common feature in many pharmaceuticals, and modifications to this compound can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine moiety can enhance the compound’s binding affinity to these targets, while the carbazole core can influence its electronic properties and stability.
類似化合物との比較
Similar Compounds
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole: Lacks the aldehyde groups, which can affect its reactivity and applications.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Contains a benzoic acid core instead of a carbazole core, leading to different chemical properties and applications.
4-Methylpiperazin-1-yl carbonyl group: A simpler compound with a piperazine moiety, used in various synthetic applications.
Uniqueness
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde is unique due to the combination of the carbazole core, piperazine moiety, and aldehyde groups. This combination imparts distinct electronic and chemical properties, making it versatile for various applications in research and industry.
特性
分子式 |
C23H27N3O2 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
9-[4-(4-methylpiperazin-1-yl)butyl]carbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C23H27N3O2/c1-24-10-12-25(13-11-24)8-2-3-9-26-22-6-4-18(16-27)14-20(22)21-15-19(17-28)5-7-23(21)26/h4-7,14-17H,2-3,8-13H2,1H3 |
InChIキー |
UXLRHFDPLARBLY-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCCN2C3=C(C=C(C=C3)C=O)C4=C2C=CC(=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14123254.png)


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)

![1-[3-(3-chlorophenoxy)propyl]piperazine](/img/structure/B14123279.png)





![2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole](/img/structure/B14123312.png)
![2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)-](/img/structure/B14123321.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14123325.png)
